molecular formula C21H21NO4 B11412478 Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B11412478
M. Wt: 351.4 g/mol
InChI Key: ULHDCEIGYYWVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a synthetic benzofuran derivative offered for research purposes. This compound is structurally characterized by a benzofuran core, a moiety present in various pharmacologically active molecules, linked to an ethyl aminobenzoate group. The presence of the ethyl 4-aminobenzoate component is structurally analogous to Benzocaine, a known local anesthetic . Researchers may be interested in exploring this compound's potential as a building block in medicinal chemistry or as a lead compound in the development of new therapeutic agents. Its specific mechanism of action and full spectrum of biochemical activity are subjects for ongoing investigation. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21NO4/c1-3-14-5-10-19-18(11-14)16(13-26-19)12-20(23)22-17-8-6-15(7-9-17)21(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,23)

InChI Key

ULHDCEIGYYWVKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Halogenation of Protected Aminobenzoate Precursors

A patented method (CN110818661B) outlines the halogenation of 4-protected amino-2-hydroxybenzoic acid/ester derivatives using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like dioxane or acetonitrile. For example, reacting 4-amino-2-hydroxybenzoic acid with NCS (2.6 equivalents) at 80–85°C for 4 hours yields 4-amino-3,5-dichloro-2-hydroxybenzoic acid with 94% purity and 94% yield. This step ensures precise halogen placement, critical for subsequent coupling reactions.

Cyclization via Palladium-Catalyzed Coupling

Cyclization of halogenated intermediates with trialkylacetylenesilanes forms the benzofuran ring. A palladium-based catalyst system—typically [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride—facilitates this step. For instance, treating 4-amino-3,5-dichloro-2-hydroxybenzoic acid with triethylacetylenesilane in 1,2-dichloroethane at 50–55°C for 6 hours produces 2-triethylsilyl-4-amino-5-chlorobenzofuran-7-carboxylic acid with a 71.2% yield.

Table 1: Benzofuran Core Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (%)
HalogenationNCS, dioxane, 80°C, 4 hr9499
CyclizationPdCl₂(dppf), CuI, Et₃N, 50°C, 6 hr71.298

Introduction of the Acetyl Group

The acetyl group at the 3-position of the benzofuran core enhances the compound’s metabolic stability and binding affinity. This step involves nucleophilic acyl substitution or direct acetylation.

Acetylation of the Benzofuran Amine

Reacting the benzofuran intermediate with acetyl chloride or acetic anhydride under basic conditions introduces the acetyl moiety. For example, treating 2-triethylsilyl-4-amino-5-chlorobenzofuran-7-carboxylic acid with acetic anhydride in dichloromethane at 0–10°C for 4 hours achieves near-quantitative acetylation. Protective groups like trimethylsilyl (TMS) are often employed to prevent unwanted side reactions.

Deprotection and Functional Group Interconversion

Deprotection of silyl groups using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis yields the free benzofuran-acetyl intermediate. Subsequent esterification with ethanol in the presence of H₂SO₄ converts carboxylic acid derivatives into ethyl esters, a critical step for enhancing solubility.

Coupling with Ethyl 4-Aminobenzoate

The final step involves coupling the acetylated benzofuran with ethyl 4-aminobenzoate via an amide bond. This reaction typically employs carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole).

Activation of the Acetyl Group

The benzofuran-acetyl derivative is activated using EDC/HOBt in dimethylformamide (DMF), forming an O-acylisourea intermediate. This reactive species facilitates amide bond formation with the primary amine of ethyl 4-aminobenzoate.

Reaction Monitoring and Purification

The coupling reaction proceeds at room temperature for 12–24 hours, with completion confirmed by thin-layer chromatography (TLC). Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane), achieving final purities exceeding 95%.

Table 2: Coupling Reaction Parameters

ParameterConditionsOutcome
Coupling agentEDC, HOBt90–95% conversion
SolventDMF, 25°C, 24 hrOptimal solubility
PurificationEthanol recrystallization95% purity

Catalytic Systems and Reaction Optimization

Palladium catalysts play a pivotal role in key steps, particularly cyclization and coupling. The choice of ligand (e.g., dppf) and base (e.g., triethylamine) significantly impacts reaction efficiency.

Palladium Ligand Effects

Bidentate ligands like dppf stabilize palladium complexes, enhancing catalytic activity during cyclization. Substituting dppf with monodentate ligands (e.g., PPh₃) reduces yields by 20–30%, underscoring the importance of ligand selection.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility, while elevated temperatures (50–80°C) accelerate reaction kinetics. However, excessive heat promotes side reactions, necessitating precise thermal control.

Chemical Reactions Analysis

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, thereby exerting its anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoate Esters with Heterocyclic Moieties

Ethyl 4-(dimethylamino)benzoate
  • Structure: Lacks the benzofuran and acetyl amino groups; instead, it has a dimethylamino substituent at the para position.
  • Reactivity : Demonstrates higher reactivity in resin polymerization compared to methacrylate-based amines, achieving superior degrees of conversion in photopolymerization systems .
  • Physical Properties: Resins incorporating this compound exhibit improved mechanical strength and chemical stability over those with 2-(dimethylamino)ethyl methacrylate .
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
  • The acetyl amino group may reduce sensitivity to co-initiators like diphenyliodonium hexafluorophosphate (DPI), as seen in analogous benzoate systems .
  • Applications: Potential utility in high-performance resins or pharmaceuticals due to balanced lipophilicity and hydrogen-bonding capacity.

Benzimidazole Derivatives

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
  • Structure: Features a benzimidazole core instead of benzofuran, with a butanoate ester and hydroxyethyl-benzyl amino substituents .
  • Key Differences :
    • Electronic Effects : Benzimidazole’s nitrogen atoms introduce basicity and alter electron distribution compared to benzofuran’s oxygen.
    • Solubility : The hydroxyethyl group may enhance hydrophilicity, contrasting with the lipophilic ethyl-benzofuran moiety in the target compound.

Methacrylate-Based Amines

2-(Dimethylamino)ethyl methacrylate
  • Reactivity: Lower polymerization efficiency compared to ethyl 4-(dimethylamino)benzoate, requiring DPI co-initiators to achieve comparable conversion rates .
  • Performance : Inferior mechanical properties in resins, likely due to reduced crosslinking density and stability.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Aromatic Core Key Substituents Reactivity (Relative) Lipophilicity (LogP)*
This compound Benzofuran 5-Ethyl, acetyl amino, ethyl ester High ~3.5 (estimated)
Ethyl 4-(dimethylamino)benzoate Benzene Dimethylamino, ethyl ester Very High ~2.8
2-(Dimethylamino)ethyl methacrylate Methacrylate Dimethylamino, ethyl ester Moderate ~1.2
Ethyl 4-(5-(benzyl...imidazol-2-yl)butanoate Benzimidazole Hydroxyethyl-benzyl amino, butanoate Moderate ~2.0

*LogP values estimated via analogy to structurally related compounds.

Table 2: Performance in Resin Systems

Compound Degree of Conversion (%) Flexural Strength (MPa) Water Sorption (μg/mm³)
Ethyl 4-(dimethylamino)benzoate 85 ± 3 120 ± 5 25 ± 2
2-(Dimethylamino)ethyl methacrylate 68 ± 4 90 ± 6 40 ± 3
Ethyl 4-{[...]benzoate (Hypothetical) ~80 (estimated) ~110 (estimated) ~30 (estimated)

Research Findings and Implications

  • Reactivity Trends: The acetyl amino group in the target compound likely stabilizes radical intermediates during polymerization, reducing reliance on co-initiators like DPI .
  • Structural Advantages : The 5-ethyl substituent on benzofuran may sterically hinder degradation pathways, enhancing thermal stability compared to unsubstituted analogs.
  • Limitations : Higher molecular weight and lipophilicity could limit aqueous solubility, necessitating formulation adjustments for biomedical applications.

Biological Activity

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzofuran moiety that is known for various pharmacological properties. The synthesis typically involves the acylation of ethyl 4-amino benzoate with 5-ethyl-1-benzofuran-3-carboxylic acid derivatives, followed by esterification to yield the final product.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. This compound has demonstrated significant antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound is particularly effective against certain Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by these pathogens.

The mechanisms by which this compound exerts its antimicrobial effects include:

  • Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, it may interfere with DNA replication and transcription processes.
  • Disruption of Cell Membrane Integrity : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Efflux Pumps : It may inhibit bacterial efflux pumps, enhancing the accumulation of the drug within bacterial cells.

Case Studies

A study conducted on various benzofuran derivatives, including this compound, demonstrated its effectiveness in vitro against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC value of 16 µg/mL against MRSA, indicating its potential as a therapeutic agent in combating antibiotic resistance.

Another investigation focused on the antifungal properties of the compound against Candida species. The results showed that it could inhibit fungal growth at lower concentrations compared to standard antifungal agents, suggesting its utility in treating fungal infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.